molecular formula C9H10Cl3N3 B12555714 6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 144687-64-9

6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B12555714
CAS No.: 144687-64-9
M. Wt: 266.6 g/mol
InChI Key: USAAXPGHIOGULT-UHFFFAOYSA-N
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Description

6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C₉H₁₀Cl₃N₃ It is characterized by the presence of three chlorine atoms and two methyl groups attached to a tetrahydropyrido[2,3-b]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trichloropyridine derivatives and dimethylpyrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its derivatives may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific ring structure and the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

144687-64-9

Molecular Formula

C9H10Cl3N3

Molecular Weight

266.6 g/mol

IUPAC Name

6,7,8-trichloro-1,4-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H10Cl3N3/c1-14-3-4-15(2)9-7(14)5(10)6(11)8(12)13-9/h3-4H2,1-2H3

InChI Key

USAAXPGHIOGULT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C2=NC(=C(C(=C21)Cl)Cl)Cl)C

Origin of Product

United States

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